1,3-Dipropylurea
Overview
Description
1,3-Dipropylurea is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 g/mol . The IUPAC name for this compound is this compound . It is also known by other names such as N,N’-Dipropylurea and Urea, N,N’-dipropyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group (NH2-CO-NH2) with two propyl groups (CH2-CH2-CH3) attached to the nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C7H16N2O/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10)
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 144.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the molecule are both 144.126263138 g/mol . The topological polar surface area of the molecule is 41.1 Ų .
Scientific Research Applications
Kinetic Studies
1,3-Dipropylurea (DPU) has been utilized in kinetic studies, such as the nitrosation of 1,3-dialkylureas in aqueous-perchloric acid media. The reactivity order observed in these studies indicates the impact of steric impediment generated by the alkyl group in the rate-controlling step, highlighting DPU's role in understanding chemical reactivity and structure-biological activity relationships of nitrosable substrates (González-Alatorre et al., 2004).
Gas-Phase Chemistry
Studies of gas-phase rearrangement reactions, such as those of 2-Pyrimidinyloxy-N-arylbenzylurea promoted by urea-carbamimidic acid tautomerism, have utilized compounds with a dipropylurea moiety. These studies provide insights into the molecular behavior and reaction mechanisms of complex organic compounds, including those containing DPU (Xu et al., 2010).
Catalytic Applications
DPU is involved in catalytic applications, such as the 1,3-difunctionalization of cyclopropanes. This process demonstrates DPU's role in developing methods for incorporating functional groups to modulate molecular shape, crucial for synthetic chemistry (Banik et al., 2017).
Spectroscopic Studies
Spectroscopic studies of model antiviral compounds, including 1,3-diphenylurea, have utilized DPU to understand conformational preferences and molecular interactions. Such research provides valuable insights into the structure and function of potential pharmaceutical compounds (Emery et al., 2004).
Synthesis of Organic Compounds
DPU has been proposed as an intermediate in phosgene-free synthesis routes for carbamates and isocyanates. This indicates its importance in developing safer and more sustainable chemical synthesis methods (Vavasori & Ronchin, 2012).
Drug Delivery Systems
DPU derivatives have been explored in the development of drug delivery systems, such as drug-eluting stents for delivering specific antagonists. This application underscores DPU's potential in targeted medical therapies (Kang et al., 2009).
Mechanism of Action
Mode of Action
The exact mode of action of 1,3-Dipropylurea is not well-understood. As a urea derivative, it may interact with its targets through hydrogen bonding and other non-covalent interactions. These interactions could potentially alter the function of the target molecules, leading to changes in cellular processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. The compound’s lipophilicity (LogP = 1.13) suggests that it may readily cross biological membranes .
Result of Action
Given its potential interactions with various biological targets, it may have diverse effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could potentially influence its interactions with its targets .
Safety and Hazards
When handling 1,3-Dipropylurea, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Properties
IUPAC Name |
1,3-dipropylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHORBWDEKTQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211369 | |
Record name | 1,3-Dipropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-95-0 | |
Record name | N,N′-Dipropylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dipropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dipropylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3-dialkylureas, including 1,3-Dipropylurea, influence their reactivity with nitrous acid?
A1: Research suggests that the size of the alkyl substituents on the 1,3-dialkylurea molecule significantly impacts its reactivity with nitrous acid []. Specifically, larger alkyl groups create steric hindrance, hindering the approach of the nitrosating agent and slowing down the reaction rate. The study observed the following reactivity order for different 1,3-dialkylureas: 1,3-dimethylurea (DMU) ≫ 1,3-diethylurea (DEU) > this compound (DPU) > 1,3-diallylurea (DAU). This order directly correlates with the increasing steric bulk of the alkyl groups, highlighting the role of steric hindrance in the rate-determining step of the nitrosation reaction [].
Q2: Can you elaborate on the analytical methods used to quantify this compound and its application in pharmaceutical analysis?
A2: While the provided research focuses on the kinetics of nitrosation [], a separate study employed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify this compound as a related substance in chlorpropamide samples []. The method utilized a C18 column with a mobile phase consisting of acetonitrile and ammonium dihydrogen phosphate (adjusted to a specific pH). This method demonstrated good resolution between chlorpropamide and its related substances, including this compound, allowing for accurate quantification and quality control of the drug [].
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